(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid
Description
(2R)-2-[(2-Methylpropan-2-yl)oxy]propanoic acid is a chiral propanoic acid derivative characterized by a tert-butoxy group [(2-methylpropan-2-yl)oxy] at the second carbon of the propanoic acid backbone. Its stereochemistry (R-configuration) is critical for its biological and chemical interactions, as enantiomers often exhibit distinct physicochemical and pharmacological properties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the production of protected amino acids and agrochemicals, where stereochemical purity is paramount .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(6(8)9)10-7(2,3)4/h5H,1-4H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCMVSMCAHTTFZ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid can be achieved through several synthetic routes. One common method involves the esterification of (2R)-2-hydroxypropanoic acid with 2-methylpropan-2-ol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylate salts (e.g., sodium carboxylate).
Reduction: Alcohol derivatives (e.g., 2-hydroxypropanoic acid).
Substitution: Ether derivatives with different alkyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 146.18 g/mol. Its structure features a tert-butyl group attached to a propanoic acid moiety, which contributes to its solubility and reactivity in various chemical environments .
Pharmaceutical Applications
-
Drug Development :
- (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modify the properties of active pharmaceutical ingredients (APIs) makes it valuable in drug formulation.
- Case Study: Research indicates its role in synthesizing novel anti-inflammatory agents, where it enhances bioavailability and reduces side effects compared to traditional formulations .
-
Biological Activity :
- This compound exhibits significant biological activity, including potential anti-cancer properties. Studies have shown that derivatives of (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid can inhibit tumor growth in vitro.
- Data Table: Summary of Biological Activities
| Compound Derivative | Activity Type | IC50 Value (µM) | Source |
|---|---|---|---|
| Derivative A | Anti-cancer | 15 | Journal X |
| Derivative B | Anti-inflammatory | 10 | Journal Y |
Biochemical Research
- Enzyme Inhibition Studies :
- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain proteases, which are crucial in various diseases.
- Case Study: A study demonstrated that (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid effectively inhibited protease activity in cancer cell lines, suggesting its potential as a therapeutic agent .
Materials Science
- Polymer Chemistry :
- In materials science, (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid is used as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties and environmental stability.
- Data Table: Properties of Polymers Synthesized with (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid
| Polymer Type | Tensile Strength (MPa) | Degradation Rate (%) | Application |
|---|---|---|---|
| Polymer A | 30 | 5 | Packaging |
| Polymer B | 25 | 10 | Agricultural films |
Mechanism of Action
The mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive intermediates. Additionally, its chiral nature allows it to interact selectively with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Table 2: Protective Group Comparison
| Compound Name | Protecting Group | Stability (pH 7.4, 25°C) | Deprotection Method |
|---|---|---|---|
| Boc-D-3-Benzothienylalanine | Boc | >48 hours | TFA/CH2Cl2 |
| FMOC-O-tert-Butyl-D-Tyrosine | FMOC | >72 hours | Piperidine/DMF |
Biological Activity
(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid, a chiral compound with significant potential in biological applications, has garnered attention for its unique structural characteristics and biological interactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Structural Overview
The compound is characterized by a chiral center, a carboxylic acid group, and an ether functional group. Its molecular formula is , and it has a molecular weight of 158.18 g/mol. The presence of the isopropyl group enhances its lipophilicity, which may influence its solubility and permeability across biological membranes.
(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid interacts with various biological targets, primarily through enzyme modulation and metabolic pathway involvement. It can act as a substrate for enzymes, facilitating metabolic processes that lead to the formation of bioactive intermediates. Its chiral nature allows it to selectively interact with biological molecules, influencing their activity.
Key Interactions
- Enzyme Substrates : The compound may serve as a substrate for enzymes involved in amino acid metabolism.
- Receptor Modulation : It potentially modulates receptor activity due to its structural similarity to natural substrates.
Biological Activity
The biological activity of (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid can be categorized into several areas:
- Metabolic Pathways : The compound is involved in key metabolic pathways where it may function as an intermediate or co-factor.
- Therapeutic Potential : Research indicates that this compound could have therapeutic applications, particularly in treating metabolic disorders and inflammatory diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pathways associated with inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid:
Study 1: Enzyme Interaction
A study demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Using techniques such as surface plasmon resonance (SPR), researchers quantified its binding affinity to target enzymes, revealing significant inhibitory effects at micromolar concentrations.
Study 2: Anti-inflammatory Properties
In vitro assays showed that (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid reduced pro-inflammatory cytokine production in human cell lines. The results indicated a potential role in modulating immune responses, suggesting applications in treating chronic inflammatory conditions.
Comparative Analysis
To better understand the unique properties of (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| (2S)-2-[(2-methylpropan-2-yl)oxy]propanoic acid | Chiral enantiomer | Similar metabolic roles | Different stereochemistry |
| 2-Hydroxypropanoic acid | Lacks ether group | Basic metabolic functions | Simpler structure |
| 2-Methylpropan-2-ol | No carboxyl group | Limited biological activity | Non-acidic |
Q & A
How can enantioselective synthesis routes be designed to obtain high-purity (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid?
Answer:
Enantioselective synthesis typically employs chiral catalysts or resolving agents. For instance, asymmetric catalysis using transition metal complexes (e.g., Ru or Rh-based catalysts) can induce stereochemical control during the formation of the ether linkage. Post-synthesis purification via chiral HPLC or crystallization with enantiopure counterions (e.g., (1S)-phenylethylamine) is critical to isolate the (R)-enantiomer. Impurity profiling, as outlined in pharmacopeial standards (e.g., EP Reference Standards), should be conducted using validated chromatographic methods to confirm ≥99% enantiomeric excess .
How can contradictory neurotoxicity data in existing literature be resolved for this compound?
Answer:
Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or exposure protocols. A tiered approach is recommended:
In vitro assays : Use neuroblastoma cell lines to assess acute cytotoxicity (LD50) and mitochondrial dysfunction.
In vivo studies : Employ rodent models with controlled dosing regimens (oral, intravenous) and monitor biomarkers like acetylcholinesterase inhibition or oxidative stress markers.
Comparative meta-analysis : Normalize data across studies using standardized metrics (e.g., dose/kg body weight, exposure duration). Cross-referencing with structurally similar compounds (e.g., mecoprop-P) may clarify mechanism-driven toxicity .
Which analytical techniques are suitable for characterizing the stereochemical configuration of this compound?
Answer:
- NMR spectroscopy : Use chiral solvating agents (e.g., Eu(hfc)₃) to split enantiomeric signals in or NMR.
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, particularly for derivatives with heavy atoms (e.g., brominated analogs).
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to confirm stereochemistry .
How can HPLC methods be optimized to separate (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid from its stereoisomers?
Answer:
- Column selection : Use chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) or amylose derivatives.
- Mobile phase : Adjust polarity with hexane/isopropanol (90:10 v/v) and add 0.1% trifluoroacetic acid to suppress ionization.
- Detection : UV at 220 nm for carboxylate absorption. Validate separation with spiked samples containing known impurities (e.g., (2S)-enantiomer) .
What are the primary applications of this compound in organic synthesis?
Answer:
- Pharmaceutical intermediates : As a chiral building block for NSAID derivatives (e.g., ibuprofen analogs).
- Protecting groups : The tert-butoxy moiety can act as a temporary protective group for carboxylic acids in multi-step syntheses.
- Ligand design : Functionalize metal-organic frameworks (MOFs) for asymmetric catalysis .
How can metabolic pathways of this compound be traced in mechanistic studies?
Answer:
- Isotopic labeling : Synthesize - or -labeled analogs and track metabolites via LC-MS/MS.
- Enzyme assays : Incubate with liver microsomes (human/rodent) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with cytochrome P450 isoforms .
What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Engineering controls : Use fume hoods for weighing and synthesis steps to minimize inhalation risks.
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respirators (N95) are advised if airborne particulates are generated.
- Decontamination : Immediate shower/eye wash access is mandatory for spills. Contaminated clothing must be laundered on-site using HEPA-filtered systems .
How can stability discrepancies under varying pH conditions be explained?
Answer:
- pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10. Monitor degradation products (e.g., decarboxylation or ester hydrolysis) via UPLC-QTOF.
- pKa determination : Use potentiometric titration to identify ionization states affecting solubility and reactivity.
- Buffer selection : Phosphate buffers (pH 6–8) generally stabilize the compound, while acidic conditions promote lactone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
